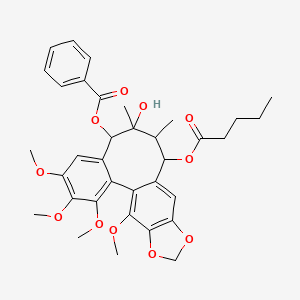
KadsulignanO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadsulignanO is a naturally occurring lignan compound derived from the plant species Kadsura longipedunculata. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanO typically involves the extraction of lignans from Kadsura longipedunculata using ultrasonic-assisted ethanol extraction. This method ensures the efficient isolation of the compound while preserving its bioactive properties . The extracted lignans are then purified through chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar ultrasonic-assisted ethanol extraction methods. The scalability of this process allows for the production of significant quantities of this compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
KadsulignanO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles, including halides and amines, can be used in substitution reactions under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: KadsulignanO serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: this compound has shown promise in preclinical studies for its anticancer and antimicrobial activities. It is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
KadsulignanO exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
KadsulignanO is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Sesamin: Another lignan with antioxidant and anti-inflammatory properties, commonly found in sesame seeds.
Podophyllotoxin: A lignan with potent anticancer activity, used as a precursor for the synthesis of anticancer drugs like etoposide.
Matairesinol: A lignan with estrogenic activity, found in various plant sources.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C35H40O11 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-11-pentanoyloxy-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) benzoate |
InChI |
InChI=1S/C35H40O11/c1-8-9-15-25(36)45-28-19(2)35(3,38)33(46-34(37)20-13-11-10-12-14-20)22-17-23(39-4)29(40-5)31(41-6)27(22)26-21(28)16-24-30(32(26)42-7)44-18-43-24/h10-14,16-17,19,28,33,38H,8-9,15,18H2,1-7H3 |
InChI Key |
WMDGKRZYUSLBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















